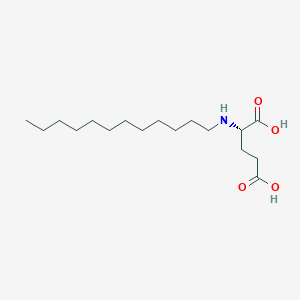

n-Dodecyl-l-glutamic acid

CAS No.: 62765-46-2

Cat. No.: VC19465083

Molecular Formula: C17H33NO4

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62765-46-2 |

|---|---|

| Molecular Formula | C17H33NO4 |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | (2S)-2-(dodecylamino)pentanedioic acid |

| Standard InChI | InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17(21)22)12-13-16(19)20/h15,18H,2-14H2,1H3,(H,19,20)(H,21,22)/t15-/m0/s1 |

| Standard InChI Key | ZLNXPOHTTBSBIH-HNNXBMFYSA-N |

| Isomeric SMILES | CCCCCCCCCCCCN[C@@H](CCC(=O)O)C(=O)O |

| Canonical SMILES | CCCCCCCCCCCCNC(CCC(=O)O)C(=O)O |

Introduction

Synthesis and Structural Characteristics

Synthetic Routes

n-Dodecyl-L-glutamic acid is synthesized through nucleophilic substitution reactions. A common method involves reacting L-glutamic acid dimethyl ester hydrochloride with dodecyl bromide in acetonitrile, followed by alkaline hydrolysis to yield the sodium salt (Figure 1) . Key steps include:

-

Alkylation: Dodecyl bromide reacts with the amine group of glutamic acid derivatives under reflux conditions.

-

Ester Hydrolysis: The intermediate ester is hydrolyzed using sodium hydroxide to form the carboxylate salt.

-

Acidification: Adjusting the pH to ~1.0 precipitates the free acid form .

Yields vary with chain length and reaction conditions. For example, N-dodecyl glutamic acid di-sodium salt achieves a yield of 52% under optimized protocols .

Structural Confirmation

Nuclear magnetic resonance (¹H-NMR) and infrared spectroscopy (IR) confirm the structure. Key NMR peaks include:

-

δ 0.89 ppm (terminal methyl group of dodecyl chain).

-

δ 2.23–2.61 ppm (methylene groups near the carboxylic acid).

-

δ 3.39–3.41 ppm (methine proton adjacent to the amino group) .

Physicochemical Properties

Surface Activity

n-Dodecyl-L-glutamic acid exhibits surfactant behavior due to its amphiphilic structure:

-

Critical Micelle Concentration (CMC): ~1.2 mM at 25°C, lower than conventional ionic surfactants like SDS (8.2 mM) .

-

Krafft Temperature: ~40°C, indicating solubility above this threshold .

| Property | Value | Method |

|---|---|---|

| CMC (25°C) | 1.2 mM | Surface tension |

| Krafft temperature | 40°C | Conductivity |

| pKa (carboxylic groups) | 2.1, 4.3 | Potentiometric titration |

pH and Ion Sensitivity

The compound’s solubility and micellization depend on pH and ion concentration:

-

Acid Resistance: Stable at pH < 4 due to protonation of carboxylates.

-

Lime Resistance: Precipitates in high Ca²⁺ concentrations (e.g., 10 mM CaCl₂) .

Biological and Functional Applications

Antimicrobial Activity

Combinations of n-dodecyl-L-glutamic acid with citric acid (CA) or SDS show virucidal activity against non-enveloped viruses (e.g., feline calicivirus) at pH 4.7, achieving >3-log reduction in 10 minutes .

Drug Delivery

The compound’s micelles encapsulate hydrophobic drugs, enhancing bioavailability. Its biocompatibility makes it suitable for topical formulations and nanoparticle carriers .

Industrial and Cosmetic Uses

-

Cosmetics: Acts as a foaming agent in cleansers and emulsifiers in creams due to mildness and low irritation .

-

Materials Science: Used in synthesizing polyamide compounds for membranes and coatings .

Comparative Analysis with Similar Surfactants

| Compound | Structure | CMC (mM) | Key Difference |

|---|---|---|---|

| n-Dodecyl-L-glutamic acid | C₁₇H₃₃NO₄ | 1.2 | Biodegradable, amino acid-based |

| SDS | C₁₂H₂₅OSO₃Na | 8.2 | Sulfate group, higher irritation |

| Sodium coco sulfate | Mixed alkyl chains | 2–5 | Derived from coconut oil |

Recent Advances and Future Directions

Recent studies highlight its role in antiviral formulations and biodegradable polymers . Future research may explore its utility in green chemistry and targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume